N,N-Dimethyl-1-piperidin-3-ylmethanamine
CAS No.: 90203-05-7
Cat. No.: VC2377004
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90203-05-7 |
---|---|
Molecular Formula | C8H18N2 |
Molecular Weight | 142.24 g/mol |
IUPAC Name | N,N-dimethyl-1-piperidin-3-ylmethanamine |
Standard InChI | InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 |
Standard InChI Key | QOVQVKFKBHWTAA-UHFFFAOYSA-N |
SMILES | CN(C)CC1CCCNC1 |
Canonical SMILES | CN(C)CC1CCCNC1 |
Introduction
Chemical Structure and Properties
N,N-Dimethyl-1-piperidin-3-ylmethanamine features a six-membered piperidine heterocycle with a dimethylaminomethyl group at the 3-position. This structural arrangement contributes to its unique chemical behavior and potential biological interactions.
Molecular Characteristics
The compound possesses the following fundamental properties:
Property | Value |
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Molecular Formula | C8H18N2 |
Molar Mass | 142.24 g/mol |
Density | 862 kg/m3 |
CAS Number | 90203-05-7 |
IUPAC Name | N,N-dimethyl-1-piperidin-3-ylmethanamine |
The molecular structure contains two nitrogen atoms—one within the piperidine ring and another in the dimethylamine group. The piperidine ring adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings. The presence of the dimethylamino group at the 3-position creates an interesting spatial arrangement that influences its chemical reactivity and potential biological interactions.
Physical Properties
N,N-Dimethyl-1-piperidin-3-ylmethanamine typically presents as a colorless to pale yellow liquid at room temperature. Like many amines, it likely possesses a characteristic odor and demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere. The compound would be expected to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and chloroform, while showing partial solubility in water due to the presence of the basic nitrogen atoms that can form hydrogen bonds with water molecules.
Synthesis Methods
Several synthetic routes can be employed to prepare N,N-Dimethyl-1-piperidin-3-ylmethanamine, each with distinct advantages depending on the starting materials and desired scale.
Reductive Amination
One potential synthetic approach involves reductive amination, where the appropriate piperidine-3-carbaldehyde reacts with dimethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the target amine.
The general reaction can be represented as:
Piperidine-3-carbaldehyde + (CH3)2NH → [Imine intermediate] → N,N-Dimethyl-1-piperidin-3-ylmethanamine
Nucleophilic Substitution
Another potential synthetic route involves nucleophilic substitution of an appropriate halogenated derivative. For example, 3-(chloromethyl)piperidine could react with dimethylamine to produce the target compound:
3-(Chloromethyl)piperidine + (CH3)2NH → N,N-Dimethyl-1-piperidin-3-ylmethanamine + HCl
This approach typically requires base catalysis to neutralize the hydrogen chloride formed during the reaction.
Chemical Reactivity
The chemical behavior of N,N-Dimethyl-1-piperidin-3-ylmethanamine is primarily dictated by the two nitrogen atoms in its structure, which serve as basic centers and nucleophiles in various chemical transformations.
Acid-Base Properties
Both nitrogen atoms in N,N-Dimethyl-1-piperidin-3-ylmethanamine can act as bases, accepting protons to form ammonium salts. The dimethylamino nitrogen typically has a higher basicity than the piperidine nitrogen due to the electron-donating effect of the two methyl groups. This differential basicity can be exploited in selective reactions.
Nucleophilic Reactions
As tertiary amines, both nitrogen centers can participate in nucleophilic reactions, although with different reactivity patterns. The dimethylamino nitrogen, being less sterically hindered than the piperidine nitrogen, often exhibits higher nucleophilicity. Common nucleophilic reactions include:
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Alkylation with alkyl halides to form quaternary ammonium salts
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Acylation with acid chlorides or anhydrides
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Addition to electron-deficient carbon centers such as α,β-unsaturated carbonyl compounds
Oxidation Reactions
N,N-Dimethyl-1-piperidin-3-ylmethanamine can undergo oxidation to form N-oxides. Such oxidation typically occurs preferentially at the more nucleophilic dimethylamino nitrogen. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).
Structural Comparison with Related Compounds
Understanding the structural relationship between N,N-Dimethyl-1-piperidin-3-ylmethanamine and similar compounds provides valuable insights into its chemical behavior and potential applications.
Positional Isomers
Biological Activity and Applications
While specific research on N,N-Dimethyl-1-piperidin-3-ylmethanamine is limited in the available literature, its structural features suggest potential biological activities that merit exploration.
Structure-Activity Relationships
Research on related compounds provides insights into how structural modifications might influence biological activity. For example, studies on N-substituted 4-(3-hydroxyphenyl)piperidines have demonstrated that:
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The presence of methyl groups at the 3- and 4-positions significantly enhances opioid receptor antagonist potency
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N-phenylpropyl substituted analogues typically show greater potency than their N-methyl counterparts
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Removal of methyl substituents generally reduces antagonist potency
Analytical Characterization
The identification and characterization of N,N-Dimethyl-1-piperidin-3-ylmethanamine can be accomplished through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy would reveal characteristic signals for:
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The dimethylamino group (approximately δ 2.2 ppm)
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The methylene group connecting the dimethylamino to the piperidine ring
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The complex splitting patterns of the piperidine ring protons
Carbon (¹³C) NMR would show distinctive signals for:
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The dimethylamino carbon atoms (approximately δ 45 ppm)
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The methylene carbon connecting the dimethylamino group to the piperidine ring
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The six carbon atoms of the piperidine ring
Mass Spectrometry
Mass spectrometry would typically show:
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A molecular ion peak at m/z 142 corresponding to the molecular weight
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Fragmentation patterns including the loss of one or both methyl groups from the dimethylamino moiety
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Characteristic fragments of the piperidine ring
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with appropriate detectors provide effective means for quantitative analysis and purity determination of N,N-Dimethyl-1-piperidin-3-ylmethanamine. Typical HPLC conditions might include:
Parameter | Condition |
---|---|
Column | C18 reverse phase, 150 × 4.6 mm, 5 μm |
Mobile Phase | Acetonitrile/water with 0.1% formic acid |
Flow Rate | 1.0 mL/min |
Detection | UV at 210-220 nm or mass spectrometry |
Retention Time | Dependent on specific conditions |
Future Research Directions
Several promising avenues for future research on N,N-Dimethyl-1-piperidin-3-ylmethanamine include:
Structure-Activity Relationship Studies
Systematic modification of the basic structure could provide valuable insights into the influence of structural features on biological activity. Potential modifications include:
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Variation of the N-substituents on the dimethylamino group
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Introduction of additional substituents at various positions on the piperidine ring
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Modification of the linking group between the piperidine and the dimethylamino moiety
Pharmacological Screening
Comprehensive pharmacological screening would help identify potential therapeutic applications. Based on structural features, screening should focus on:
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Neurotransmitter receptor binding assays
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Enzyme inhibition studies
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Anti-inflammatory and analgesic activity evaluations
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